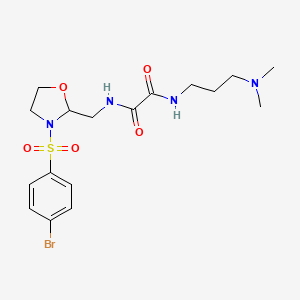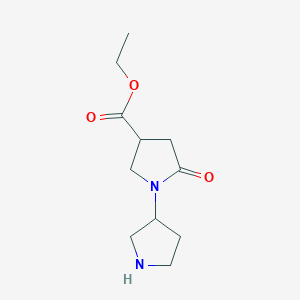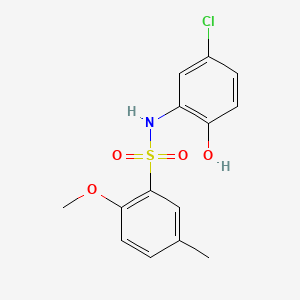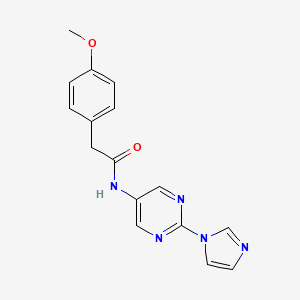
Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving chlorophenyl magnesium bromide reagents and cyclohexanone . Another method involves the use of hydroxy ketone intermediates .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of reagents like 2-chlorophenyl magnesium bromide and processes like dehydration, oxidation, and imination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve characteristics like molecular weight, melting point, boiling point, and density .Scientific Research Applications
Chemical Synthesis and Modification :
- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been prepared and rearranged to give derivatives like methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, which undergo acid-catalysed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).
Pharmacological Applications :
- Synthesized compounds related to Methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
- Halogenated pyrimidine derivatives related to this compound have been synthesized and evaluated for anticancer activity against human HepG2 Liver cell lines, antifungal, and insecticidal activities (Shafiq et al., 2020).
Physical and Chemical Properties :
- Studies on the density, viscosity, and ultrasonic properties of various substituted pyrimidines, including derivatives similar to this compound, have been conducted to understand their molecular interactions in solutions (Bajaj & Tekade, 2014).
Chemical Reactions and Pathways :
- Research has demonstrated that the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can result in ring expansion and/or nucleophilic substitution, depending on various factors like reagent ratio and reaction temperature (Fesenko et al., 2010).
Structural and Conformational Analysis :
- The molecular structure and conformational analysis of tetrahydropyrimidine derivatives, closely related to the compound , have been conducted using X-ray crystal structure analysis and quantum chemical calculations (Memarian et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMFKAFXHHIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331308 |
Source


|
| Record name | methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
159587-52-7 |
Source


|
| Record name | methyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)

![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2869423.png)





